9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine
Overview
Description
9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine is a stable isotope-labeled compound used primarily in biochemical and proteomics research. It is a derivative of adenine, a purine base that is a fundamental component of nucleic acids. The compound’s molecular formula is C13H16D6N5O4P, and it has a molecular weight of 349.36 .
Preparation Methods
The synthesis of 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine involves several steps, including the introduction of deuterium atoms to achieve the desired isotopic labeling. The synthetic route typically starts with adenine, which undergoes a series of chemical reactions to introduce the diethylphosphonomethoxy group at the 9-position. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale-up and purity. The use of specialized equipment and stringent quality control measures are essential to produce the compound in large quantities for research purposes .
Chemical Reactions Analysis
9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized adenine derivatives, while substitution reactions can produce a variety of substituted adenine compounds .
Scientific Research Applications
9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It serves as a tool in pharmacological research to study drug interactions and metabolic processes.
Industry: The compound is used in the development of new materials and chemical processes, particularly in the field of stable isotope labeling
Mechanism of Action
The mechanism by which 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity and function. The pathways involved in these interactions are often related to nucleic acid metabolism and signal transduction .
Comparison with Similar Compounds
Similar compounds to 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine include other stable isotope-labeled adenine derivatives. These compounds share similar structures but differ in the specific isotopic labeling and functional groups attached. Examples include:
- 9-[2-(Diethylphosphonomethoxy)propyl] Adenine
- 9-[2-(Diethylphosphonomethoxy)propyl-d4] Adenine
The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in research applications, such as improved sensitivity in mass spectrometry and enhanced stability in biochemical assays .
Properties
IUPAC Name |
9-[1,1,2,3,3,3-hexadeuterio-2-(diethoxyphosphorylmethoxy)propyl]purin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N5O4P/c1-4-21-23(19,22-5-2)9-20-10(3)6-18-8-17-11-12(14)15-7-16-13(11)18/h7-8,10H,4-6,9H2,1-3H3,(H2,14,15,16)/i3D3,6D2,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOFRXOOFANVPB-QIMZAQQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])N1C=NC2=C(N=CN=C21)N)OCP(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N5O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661923 | |
Record name | Diethyl ({[1-(6-amino-9H-purin-9-yl)(~2~H_6_)propan-2-yl]oxy}methyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-38-3 | |
Record name | Diethyl ({[1-(6-amino-9H-purin-9-yl)(~2~H_6_)propan-2-yl]oxy}methyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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